Inhibition Potency: MLS000545091 vs. MLS000536924 vs. MLS000327069
MLS000545091 exhibits an IC50 of 2.6 μM against h15-LOX-2, which is moderately more potent than MLS000536924 (IC50 3.1 μM) but substantially less potent than the next-generation imidazole inhibitor MLS000327069 (IC50 0.34 μM) [1][2]. This positions MLS000545091 as a validated reference compound with defined potency suitable for experiments where maximal inhibition is not required or where the specific chemotype (oxadiazole vs. imidazole) is experimentally mandated.
| Evidence Dimension | h15-LOX-2 IC50 (μM) |
|---|---|
| Target Compound Data | 2.6 ± 0.4 |
| Comparator Or Baseline | MLS000536924: 3.1 ± 0.4; MLS000327069: 0.34 ± 0.05 |
| Quantified Difference | MLS000545091 is 1.2-fold more potent than MLS000536924; MLS000327069 is 7.6-fold more potent than MLS000545091 |
| Conditions | In vitro enzymatic assay; 10 μM arachidonic acid substrate; triplicate determinations [1][2] |
Why This Matters
MLS000545091 provides a defined intermediate potency benchmark that enables researchers to calibrate assay sensitivity windows and compare chemotype-specific effects.
- [1] Jameson JB, Kantz A, Schultz L, et al. A high throughput screen identifies potent and selective inhibitors to human epithelial 15-lipoxygenase-2. PLoS One. 2014;9(8):e104094. Table 1. View Source
- [2] Tao J, Chen Y, et al. Kinetic and structural investigations of novel inhibitors of human epithelial 15-lipoxygenase-2. Bioorg Med Chem. 2021;46:116349. View Source
